Chlorimuron-ethyl can be synthesized through a multi-step chemical reaction involving specific precursors. The synthesis typically begins with the reaction of 4-chloro-6-methoxypyrimidin-2-amine with ethyl 2-(isocyanatosulfonyl)benzoate in anhydrous acetonitrile. The process involves stirring the mixture at room temperature for an extended period, followed by filtration and recrystallization from acetonitrile to purify the product .
The molecular structure of chlorimuron-ethyl has been analyzed using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. The compound exhibits a complex three-dimensional arrangement characterized by specific bond lengths and angles.
The structure reveals π-π stacking interactions that may influence its stability and reactivity in biological systems.
Chlorimuron-ethyl undergoes various chemical reactions, particularly during its degradation in environmental settings. Key reactions include hydrolysis and microbial degradation pathways that transform chlorimuron-ethyl into less harmful metabolites.
Chlorimuron-ethyl acts by inhibiting the acetolactate synthase enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and leads to plant growth cessation.
The selectivity of chlorimuron-ethyl allows it to affect target weeds while leaving crops unharmed due to differences in sensitivity to acetolactate synthase inhibition.
Chlorimuron-ethyl possesses distinct physical and chemical properties that influence its application and environmental behavior:
These properties are critical for determining application methods and assessing environmental risks associated with its use .
Chlorimuron-ethyl is primarily utilized in agriculture as a selective herbicide for controlling weeds in soybean fields. Its effectiveness against a range of broadleaf weeds makes it a valuable tool for farmers seeking to enhance crop yields while minimizing competition from unwanted vegetation.
Chlorimuron-ethyl belongs to the sulfonylurea herbicide class, which specifically inhibits acetolactate synthase (ALS; also termed acetohydroxyacid synthase, AHAS). ALS catalyzes the first step in branched-chain amino acid (BCAA) biosynthesis (valine, leucine, isoleucine) in plants and microorganisms. This enzyme converts two pyruvate molecules to acetolactate or pyruvate with 2-ketobutyrate to acetohydroxybutyrate. Chlorimuron-ethyl competitively binds to the ALS catalytic site, blocking substrate access and halting BCAA production. Consequently, protein synthesis ceases, leading to growth inhibition and plant death [1] [6] [9].
The herbicide’s high specificity arises from its structural mimicry of ALS cofactors (thiamine diphosphate and flavin adenine dinucleotide). Mutations in conserved ALS domains—particularly at Pro197—alter the herbicide-binding affinity, conferring resistance. For example, the Pro197Ser substitution in Erigeron sumatrensis reduces chlorimuron-ethyl sensitivity by 7.1-fold, demonstrating target-site resistance [9].
Table 1: Target-Site Mutations Conferring Chlorimuron-Ethyl Resistance
Amino Acid Position | Mutation | Resistance Factor (RF) | Plant Species |
---|---|---|---|
Pro197 | Ser | 7.1–24.5 | Erigeron sumatrensis |
Ala122 | Val | Documented (RF not specified) | Multiple weeds |
Trp574 | Leu | Documented (RF not specified) | Multiple weeds |
Chlorimuron-ethyl disrupts BCAA biosynthesis at the ALS-catalyzed step, causing cascading metabolic effects. Depletion of valine, leucine, and isoleucine impairs protein synthesis and cell division. Secondary consequences include:
Flowchart of Metabolic Disruption:
Pyruvate + 2-Ketobutyrate ↓ ALS Enzyme (Inhibited) ↓ BCAA Deficiency → Protein Synthesis Arrest ↓ Growth Inhibition & Cell Death
The sulfonylurea bridge (–SO₂–NH–CO–) is critical for chlorimuron-ethyl’s bioactivity. This bridge anchors the herbicide to ALS via hydrogen bonding with conserved amino acids (e.g., Arg377, Pro197). Cleavage of this bridge—catalyzed by hydrolytic enzymes or glutathione S-transferases (GSTs)—detoxifies the molecule [4] [7]. Key mechanisms include:
Non-target organisms deploy enzymatic systems to degrade chlorimuron-ethyl, mitigating toxicity:
Microbial Biodegradation
Plant Detoxification
Table 2: Enzymatic Degradation Pathways of Chlorimuron-Ethyl
Organism/System | Primary Pathway | Key Enzymes/Gene | Major Metabolites |
---|---|---|---|
Chenggangzhangella methanolivorans | Pyrimidine ring opening | atzF, cysJ | 3-Hydroxy-2,3-dihydrobenzothiazole-1,1-dione |
Safener-treated crops | Hydrolytic cleavage → GST conjugation | P450s, GSTs, UGTs | GSH conjugates, glycosides |
nZVI/BC composites | Adsorption → Radical degradation | •OH radicals | Sulfonic acids, CO₂ |
Target weeds evolve resistance through:
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